5-Ethynyl-2-hydroxybenzaldehyde
Overview
Description
5-Ethynyl-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C9H6O2 It is characterized by the presence of an ethynyl group (-C≡CH) attached to the benzene ring, along with a hydroxyl group (-OH) and an aldehyde group (-CHO)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-hydroxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde.
Reaction Conditions: The bromo compound undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and copper iodide (CuI) as a co-catalyst.
Deprotection: The resulting product is then deprotected using a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar steps as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products:
Oxidation: 5-Ethynyl-2-hydroxybenzoic acid.
Reduction: 5-Ethynyl-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Ethynyl-2-hydroxybenzaldehyde is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures and the development of new materials .
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals and enzyme inhibitors .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethynyl group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other functionalized molecules .
Comparison with Similar Compounds
5-Ethyl-2-hydroxybenzaldehyde: Similar structure but with an ethyl group instead of an ethynyl group.
2-Hydroxy-5-methylbenzaldehyde: Contains a methyl group instead of an ethynyl group.
2-Hydroxy-5-nitrobenzaldehyde: Contains a nitro group instead of an ethynyl group.
Uniqueness: 5-Ethynyl-2-hydroxybenzaldehyde is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications .
Properties
IUPAC Name |
5-ethynyl-2-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c1-2-7-3-4-9(11)8(5-7)6-10/h1,3-6,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXSLYBFDHBCSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30665444 | |
Record name | 5-Ethynyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30665444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252771-08-7 | |
Record name | 5-Ethynyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30665444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Ethynyl-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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